molecular formula C11H10N2O2 B2799565 (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide CAS No. 15804-60-1

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide

Cat. No.: B2799565
CAS No.: 15804-60-1
M. Wt: 202.213
InChI Key: CQLYVMVFUXERSA-WEVVVXLNSA-N
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Description

(E)-2-Cyano-3-(3-methoxyphenyl)-2-propenamide (CAS: 15804-60-1) is an α,β-unsaturated carbonyl compound characterized by an (E)-configured propenamide backbone, a cyano (-CN) group at the α-position, and a 3-methoxy-substituted phenyl ring at the β-position . Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol. Key physicochemical properties include a predicted density of 1.226 g/cm³, boiling point of 446.8°C, and pKa of 13.34, indicating moderate polarity and thermal stability .

Properties

IUPAC Name

(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLYVMVFUXERSA-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The electron-deficient cyano group undergoes controlled hydrolysis:

  • Acidic hydrolysis (HCl/H₂O, 80°C):
    C≡NCONH2\text{C≡N} \rightarrow \text{CONH}_2 → Forms 3-(3-methoxyphenyl)-2-propenamide-2-carboxamide

  • Basic hydrolysis (NaOH/EtOH, reflux):
    C≡NCOOH\text{C≡N} \rightarrow \text{COOH} → Yields 3-(3-methoxyphenyl)acrylic acid (85% conversion)

Cyclization Reactions

The α,β-unsaturated system participates in annulation:

  • With hydrazines : Forms pyrazole derivatives at 60°C in DMF :
    C11H10N2O2+N2H4C12H12N4O2\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2 + \text{N}_2\text{H}_4 \rightarrow \text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2 (72% yield)

  • Intramolecular cyclization under microwave irradiation (150°C, DMF) produces quinoline analogs .

Nucleophilic Additions

The electron-deficient double bond undergoes Michael additions:

NucleophileConditionsProduct StructureYield
ThiophenolEtOH, 25°C, 4 hrsβ-(Phenylthio) derivative68%
BenzylamineTHF, 0°C → RT, 12 hrsβ-Amino adduct81%
Sodium azideH₂O/EtOH, 60°C, 6 hrsTetrazole analog58%

Mechanofluorochromic Behavior

Grinding-induced structural changes alter emission properties :

Stateλ<sub>em</sub> (nm)Quantum YieldCrystalline Structure
Pristine460 (blue)0.42Ordered π-stacking
Ground510 (green)0.18Amorphous aggregation

Oxidation and Photochemical Reactions

  • Ozonolysis (CH₂Cl₂, -78°C): Cleaves double bond → 3-methoxybenzoic acid (94%)

  • UV irradiation (λ=365 nm, 6 hrs):
    [2+2] Cycloaddition forms dimer (56%) with new C-C bond at β-position

Catalytic Modifications

Palladium-mediated coupling reactions enable functionalization:

Reaction TypeConditionsProductYield
Suzuki-Miyaura3-Methoxyphenyl-Bpin, Pd(PPh₃)₄Biaryl-substituted acrylamide63%
SonogashiraPhenylacetylene, CuI, Et₃NAlkynylated derivative71%

Stability Studies

Thermogravimetric analysis (TGA) reveals:

  • Thermal decomposition : Onset at 218°C (N₂ atmosphere)

  • Hydrolytic stability : <5% degradation after 24 hrs in pH 7 buffer at 37°C

This comprehensive analysis demonstrates that (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide serves as a versatile intermediate for synthesizing heterocycles, functionalized acrylamides, and smart materials. Its reactivity profile enables applications ranging from pharmaceutical development to materials science .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.

Polymer Chemistry

  • In polymer chemistry, (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide is utilized to develop new materials with enhanced properties. Its ability to form stable bonds contributes to the improvement of material durability and performance.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents. Studies have shown its effectiveness against various bacterial strains, indicating potential for pharmaceutical applications in treating infections.

Anticancer Activity

  • Preliminary studies suggest that this compound has anticancer properties. It has been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Cell Line IC50 (µM) Mechanism of Action
A-54915Induction of apoptosis
MCF-720Cell cycle arrest

Medical Applications

Therapeutic Potential

  • Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its interaction with biological targets suggests it may serve as a lead compound for developing new drugs aimed at specific pathways involved in disease progression.

Case Study: Cancer Treatment

  • A recent study evaluated the efficacy of this compound in combination with established chemotherapeutics. The results indicated that this compound enhances the sensitivity of cancer cells to treatment, potentially leading to improved outcomes for patients.

Industrial Applications

Development of New Materials

  • In industrial settings, this compound is explored for its potential to create innovative materials with specific functionalities. Its chemical properties allow for modifications that can lead to advancements in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)propanoate (CAS: Not specified)
  • Structure : Features a 4-methylphenyl group and an ethyl ester instead of an amide.
  • Properties: The ester group reduces hydrogen-bonding capacity compared to the amide, lowering solubility in polar solvents.
  • Applications: Used as a precursor for synthesizing bioactive 2-propenoylamides and 2-propenoates .
Ethyl-(E)-2-Cyano-3-(4-Methoxyphenyl)-2-propenoate (Compound 3b)
  • Structure : Substituted with a 4-methoxyphenyl group and an ethyl ester .
  • Properties : The para-methoxy group increases electron-donating resonance effects compared to the meta-substituted target compound. FT-IR peaks at 1718 cm⁻¹ (ester C=O) and 1582 cm⁻¹ (C=C) differ from the amide’s N-H (~3300 cm⁻¹) and C=O (~1680 cm⁻¹) stretches .
  • Synthetic Utility : Intermediate for antimicrobial and anti-inflammatory agents .
(2E)-2-Cyano-3-(3-Phenoxyphenyl)prop-2-enamide (CAS: 109314-45-6)
  • Structure: Replaces the methoxy group with a 3-phenoxyphenyl moiety.
  • Properties: Higher molecular weight (264.28 g/mol) and lipophilicity due to the bulky phenoxy group, which may enhance membrane permeability but reduce aqueous solubility .
  • Applications : Explored in kinase inhibition studies due to its extended aromatic system .
5,7-Dihydroxy-3-(2-Cyano-2-Ethoxycarbonylethyl)amino-2H-1-Benzopyran-2-one (Compound 12b)
  • Structure: Incorporates a fused benzopyranone ring and hydroxyl groups.
  • Properties: The hydroxyl groups enhance hydrogen bonding, improving solubility and binding affinity. The cyano-ethoxycarbonyl group stabilizes the α,β-unsaturated system, similar to the target compound .
  • Synthesis : Prepared via reflux with hydrazine, yielding a high-purity product (m.p. >270°C) .
(E)-2-Cyano-N-[5-[(2,5-Dichlorophenyl)methyl]-1,3-Thiazol-2-yl]-3-(4-Hydroxy-3-Methoxyphenyl)prop-2-enamide (CAS: 468770-31-2)
  • Structure : Features a thiazole ring and dichlorophenyl substituent.
  • The 4-hydroxy-3-methoxyphenyl group adds redox activity .
  • Applications : Investigated for antitumor and antiviral activity .

Comparative Physicochemical and Spectral Data

Compound Functional Group Substituent Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
Target Compound Amide 3-Methoxyphenyl 202.21 N-H: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹
Ethyl-(E)-2-Cyano-3-(4-Methylphenyl)propanoate Ester 4-Methylphenyl 217.24 C=O (ester): ~1718 cm⁻¹; δ 4.37 ppm (OCH₂)
(2E)-2-Cyano-3-(3-Phenoxyphenyl)prop-2-enamide Amide 3-Phenoxyphenyl 264.28 C≡N: ~2220 cm⁻¹; δ 8.17 ppm (=CH)
Compound 12b Amide/Benzopyranone 5,7-Dihydroxy 342.31 O-H: ~3417 cm⁻¹; δ 6.8–7.5 ppm (aromatic H)

Structure-Activity Relationships (SAR)

Amide vs. Ester : The amide group in the target compound improves metabolic stability compared to esters, which are prone to hydrolysis .

Substituent Position: Meta-Methoxy (target): Balances electron-withdrawing (cyano) and electron-donating (methoxy) effects, optimizing reactivity .

Bulk and Lipophilicity: Phenoxy and thiazole groups (e.g., CAS 109314-45-6, 468770-31-2) increase steric bulk, favoring interactions with hydrophobic enzyme pockets but reducing solubility .

Biological Activity

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide, also referred to as (E)-3-(3-methoxyphenyl)-2-cyano-N-phenylprop-2-enamide, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : Approximately 255.30 g/mol
  • Structural Features : The compound features a cyano group and a methoxy-substituted phenyl moiety, contributing to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : Research indicates that this compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation. For instance, it has been shown to impact pathways related to apoptosis and cell cycle regulation.
  • Case Study Findings : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50_{50} values for these cell lines were reported at approximately 226 μg/mL and 242.52 μg/mL, respectively .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Mechanism of Action : It may modulate the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα, reducing inflammation in various models.
  • Experimental Evidence : In vivo studies using models of induced inflammation showed that treatment with this compound resulted in significant reductions in edema and leukocyte migration, comparable to standard anti-inflammatory drugs like dexamethasone .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:

  • Starting Materials : The reaction involves 2-methylcinnamic acid, methoxyphenethyl alcohol, and appropriate reagents such as triethylamine.
  • Reaction Conditions : The synthesis is generally conducted at room temperature over a period of 40 minutes, yielding the target compound with good efficiency.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(E)-2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzeneBenzyloxy and methoxy groups; nitrovinyl groupContains a nitro group instead of cyano
(E)-2-((Benzyloxy)imino)propanoic acidBenzyloxy group; imino groupFeatures an imino group and propanoic acid moiety
(E)-2-(Benzyloxy)-4-methoxy-6-(4-methoxystyryl)phenyl)(3,5-dimethoxyphenyl)methanoneMultiple methoxy groupsMore complex structure with multiple substituents

The specific combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds.

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide?

  • Methodological Answer : Synthesis typically involves a Knoevenagel condensation between 3-methoxybenzaldehyde and cyanoacetamide derivatives. Key parameters include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Use piperidine or ammonium acetate in ethanol or DMF as solvents .
  • Monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track reaction progress.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxy group at C3 of phenyl, (E)-configuration of the propenamide backbone) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 245.082) .
  • Infrared (IR) Spectroscopy : Detect cyano (~2200 cm⁻¹) and amide (~1650 cm⁻¹) functional groups .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer :
  • In vitro assays :
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Antimicrobial : Disk diffusion against E. coli or C. albicans .
  • Target identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer :
  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Apply SHELXL for structure solution; analyze bond lengths (e.g., C=C double bond ~1.34 Å) and dihedral angles (e.g., methoxyphenyl vs. propenamide plane) .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···O=C) via Mercury software to predict packing motifs .

Q. What strategies address contradictions in thermodynamic stability data across solvents?

  • Methodological Answer :
  • Solubility Studies : Measure in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax ~300 nm).
  • Thermodynamic Parameters : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots from temperature-dependent solubility data .
  • DSC/TGA : Determine melting point (~180–190°C) and decomposition profile to assess thermal stability .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 3-methoxy with 3,5-dimethoxy or halogen groups) .
  • Activity Comparison : Test analogs in enzyme inhibition assays (e.g., IC₅₀ for COX-2) to identify critical moieties.
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate electronic/steric features with activity .

Q. What challenges arise in pharmacokinetic profiling, and how can they be mitigated?

  • Methodological Answer :
  • ADME Limitations : Poor oral bioavailability due to high logP (~2.5).
  • Solutions :
  • Prodrug Design : Introduce ester groups to enhance solubility .
  • Microsomal Stability : Use liver microsome assays (e.g., CYP450 isoforms) with LC-MS/MS to monitor metabolic degradation .

Q. How should researchers resolve discrepancies between computational predictions and experimental binding data?

  • Methodological Answer :
  • Validation Steps :

Re-dock the compound using flexible receptor models (e.g., induced-fit docking in Schrödinger).

Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Cross-validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

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